molecular formula C23H25FN4O3 B2367383 3-((1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034233-00-4

3-((1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2367383
CAS RN: 2034233-00-4
M. Wt: 424.476
InChI Key: NIDYISRMZPCBAZ-UHFFFAOYSA-N
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Description

3-((1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

1,2,4-Triazoles, including compounds similar to the specified chemical, have been synthesized and structurally characterized. Studies have highlighted the presence of various intermolecular interactions in their crystalline solids, such as C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π interactions. These interactions play a crucial role in molecular packing, and their nature is often evaluated through computational procedures, as demonstrated in the research by R. Shukla et al. (2017).

Biological Activity

Research into 1,2,4-triazoles has shown potential biological activities. For example, compounds with structural similarity have exhibited 5-HT2 antagonist activity, which could have implications in various therapeutic areas (Yoshifumi Watanabe et al., 1993). Additionally, studies have also investigated the fungicidal and antimicrobial properties of these compounds, indicating their potential in addressing certain types of bacterial and fungal infections (H. Mao et al., 2013).

Molecular Docking and Anticancer Studies

The use of 1,2,4-triazole derivatives in molecular docking studies to explore potential anticancer activities has been a significant area of research. These studies provide insights into the interaction of these compounds with various biological targets and their potential efficacy in cancer treatment (A. Karayel, 2021).

Enzyme Inhibition Studies

These compounds have also been studied for their enzyme inhibition properties. For example, research has focused on their role as acetylcholinesterase inhibitors, which is relevant in the treatment of conditions like Alzheimer’s disease (Hafiz Muhammad Abdullah Asif et al., 2022).

Synthesis of Analogues with Anti-Inflammatory and Antinociceptive Properties

Further studies have been conducted on synthesizing novel 1,2,4-triazole derivatives to investigate their anti-inflammatory and anti-nociceptive activities, potentially contributing to the development of new therapeutic agents for pain and inflammation management (N. Upmanyu et al., 2011).

properties

IUPAC Name

3-[[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-16-6-2-4-8-19(16)28-21(25-26-23(28)30)14-17-10-12-27(13-11-17)22(29)15-31-20-9-5-3-7-18(20)24/h2-9,17H,10-15H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDYISRMZPCBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)COC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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